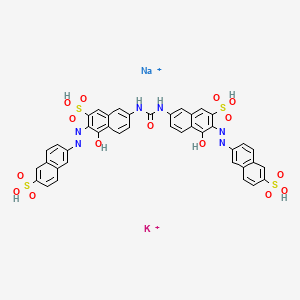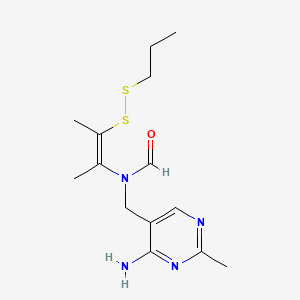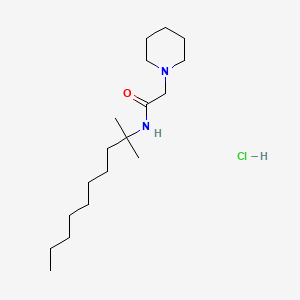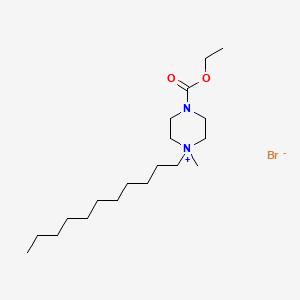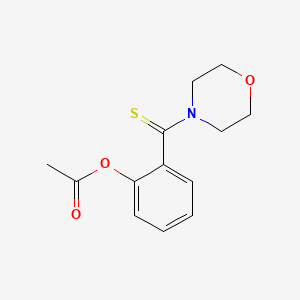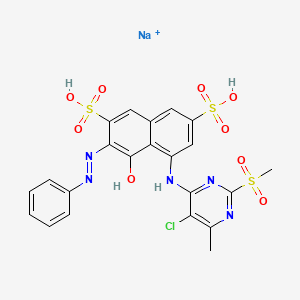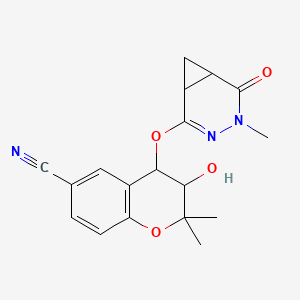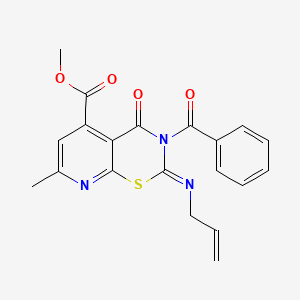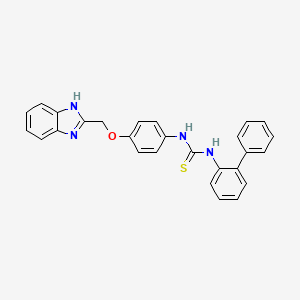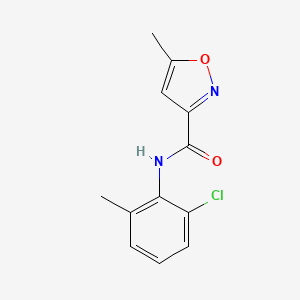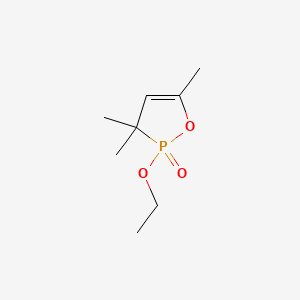
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide is a chemical compound known for its unique structure and properties It is a member of the oxaphosphole family, which are heterocyclic compounds containing phosphorus
Preparation Methods
The synthesis of 2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of ethoxyphosphine with a suitable alkene in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in various catalytic processes, facilitating chemical transformations through its unique electronic properties .
Comparison with Similar Compounds
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide can be compared with other oxaphosphole derivatives, such as:
2-Ethoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole: Similar in structure but lacks the oxide group.
2-Ethoxy-2,3-dihydro-4,4,6-trimethyl-1,2-oxaphosphole 2-oxide: Contains additional methyl groups, leading to different reactivity and applications.
Properties
CAS No. |
7614-58-6 |
|---|---|
Molecular Formula |
C8H15O3P |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
2-ethoxy-3,3,5-trimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C8H15O3P/c1-5-10-12(9)8(3,4)6-7(2)11-12/h6H,5H2,1-4H3 |
InChI Key |
WGWWDEGFOHFNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)C(C=C(O1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


